molecular formula C8H12BNO3 B1453050 (2-Ethyl-6-methoxypyridin-3-yl)boronic acid CAS No. 848360-87-2

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1453050
CAS No.: 848360-87-2
M. Wt: 181 g/mol
InChI Key: MAOKCLBYGZDJNX-UHFFFAOYSA-N
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Description

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s worth noting that the compound’s solubility in methanol could potentially influence its bioavailability.

Result of Action

The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . Its storage condition is typically at 2-8°C , indicating that temperature can influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid typically involves the reaction of 2-ethyl-6-methoxypyridine with a boron-containing reagent. One common method is the palladium-catalyzed coupling of 2-ethyl-6-methoxypyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 2-Methyl-6-methoxypyridin-3-ylboronic Acid

Uniqueness

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both an ethyl and a methoxy group can provide steric and electronic effects that differentiate it from other boronic acids .

Properties

IUPAC Name

(2-ethyl-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKCLBYGZDJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694400
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-87-2
Record name B-(2-Ethyl-6-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848360-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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